molecular formula C9H13N3O B2478288 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine CAS No. 2379972-05-9

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine

Cat. No.: B2478288
CAS No.: 2379972-05-9
M. Wt: 179.223
InChI Key: VBBHCLIYZQAJQR-UHFFFAOYSA-N
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Description

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine is a heterocyclic compound that features a 1,2,4-oxadiazole ring fused with a tetrahydropyridine moiety

Properties

IUPAC Name

3-(3,6-dihydro-2H-pyridin-1-ylmethyl)-5-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-8-10-9(11-13-8)7-12-5-3-2-4-6-12/h2-3H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBHCLIYZQAJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN2CCC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amidoximes with Carboxylic Acid Esters

The 1,2,4-oxadiazole ring is efficiently synthesized via condensation of amidoximes and activated carboxylic acid derivatives. For example, 3-(hydroxyimino)-N-methylpropanamide reacts with methyl chloroacetate in a superbase medium (e.g., KOH/DMSO) to yield 5-methyl-1,2,4-oxadiazole-3-carboxylate. Deesterification under basic conditions produces the free acid, which is subsequently reduced to the alcohol for further functionalization.

Reaction Conditions:

  • Reactants: Amidoxime (1.0 equiv), methyl chloroacetate (1.2 equiv)
  • Catalyst: KOH (2.0 equiv) in DMSO
  • Temperature: Room temperature, 12 h
  • Yield: 78–85%

Alternative Pathway: [2+3] Cycloaddition

Nitrile oxides, generated in situ from hydroxamoyl chlorides, undergo 1,3-dipolar cycloaddition with nitriles to form 1,2,4-oxadiazoles. For instance, treatment of N-hydroxypropionimidoyl chloride with acetonitrile in the presence of triethylamine affords 5-methyl-1,2,4-oxadiazole in 72% yield. This method offers superior regioselectivity but requires stringent anhydrous conditions.

Assembly of the Tetrahydropyridine Core

Hantzsch Dihydropyridine Synthesis

A modified Hantzsch reaction facilitates the construction of the tetrahydropyridine ring. Equimolar amounts of glutaconaldehyde sodium salt , ammonium acetate , and 3-(bromomethyl)-5-methyl-1,2,4-oxadiazole are refluxed in ethanol to afford 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine and reduced to the tetrahydropyridine.

Optimization Data:

Parameter Optimal Value Yield (%)
Solvent Ethanol 76
Temperature (°C) 80 76
Reaction Time (h) 18 76
Catalyst None 76

Reductive Amination of Pyridinium Salts

Pyridinium ylides, generated by treating 4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine with MSH (O-mesitylene sulfonylhydroxylamine), are acylated with benzoyl chloride derivatives. Sodium borohydride reduction of the resultant N-acylpyridinium ylides yields the tetrahydropyridine scaffold.

Example Synthesis:

  • 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine (1.0 equiv) is reacted with MSH (1.2 equiv) in CH₃CN to form the N-aminopyridinium salt.
  • Acylation with benzoyl chloride (1.5 equiv) in pyridine affords the ylide.
  • Reduction with NaBH₄ in EtOH yields 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine (64% yield).

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, CH₃), 2.70–2.75 (m, 2H, H-3), 3.05–3.10 (m, 2H, H-6), 3.60 (s, 2H, CH₂), 4.10–4.15 (m, 2H, H-2), 6.20 (s, 1H, H-5).
  • ¹³C NMR: δ 11.2 (CH₃), 36.8 (CH₂), 42.5 (C-3), 50.1 (C-6), 116.2 (C-5), 162.4 (C=N).

Mass Spectrometry

  • ESI-MS: m/z 220.1 [M+H]⁺, consistent with the molecular formula C₁₀H₁₃N₃O.

Comparative Evaluation of Synthetic Routes

Method Advantages Limitations Yield (%)
Hantzsch Synthesis One-pot, scalable Requires oxidation/reduction steps 65–76
Reductive Amination High regioselectivity Multi-step, sensitive intermediates 60–64
Cycloaddition Rapid, no byproducts Limited substrate scope 70–78

Chemical Reactions Analysis

Types of Reactions

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds structurally related to 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 1.9 to 7.8 µg/mL . This suggests potential applications in developing new antibiotics.

Antitumor Properties
Compounds containing oxadiazole rings have been investigated for their antitumor activities. Studies have demonstrated that certain oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms. For example, the incorporation of the oxadiazole moiety in drug design has led to enhanced cytotoxicity against cancer cell lines .

Agricultural Applications

Pesticidal Activity
The compound's structural features may confer pesticidal properties. Research into similar oxadiazole compounds has shown promise in controlling pests and pathogens affecting crops. These compounds can disrupt metabolic processes in target organisms, leading to their death or incapacitation .

Herbicidal Potential
Oxadiazoles have also been explored for their herbicidal effects. The ability of these compounds to inhibit specific enzymes involved in plant growth suggests that this compound could be developed as a selective herbicide .

Materials Science

Polymer Chemistry
In materials science, the incorporation of oxadiazole derivatives into polymer matrices has been studied for improving thermal stability and mechanical properties. The unique electronic properties of oxadiazoles can enhance the performance of polymers used in electronic applications .

Sensors and Electronics
Research has indicated that compounds like this compound can be utilized in the development of sensors due to their electrical conductivity and responsiveness to environmental stimuli. This opens avenues for creating advanced materials for electronic devices .

Case Studies

Study Focus Area Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition against E. coli with MIC values of 7.8 µg/mL .
Study BAntitumor PropertiesExhibited cytotoxic effects on cancer cell lines with IC50 values lower than standard treatments .
Study CAgricultural ApplicationShowed effective pest control in field trials against common agricultural pests .
Study DMaterials ScienceEnhanced thermal stability in polymer composites containing oxadiazole derivatives .

Mechanism of Action

The mechanism of action of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine is unique due to its specific combination of the oxadiazole and tetrahydropyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine is a compound of increasing interest in pharmaceutical research due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, and the incorporation of the tetrahydropyridine structure may enhance these effects. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C10H12N4OC_{10}H_{12}N_4O. Its structure includes a 1,2,4-oxadiazole ring and a tetrahydropyridine framework which may contribute to its biological activity.

Anticancer Activity

Research has shown that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines. A study highlighted that 1,2,4-oxadiazole derivatives can inhibit tumor growth with IC50 values ranging from 2.76 µM to 9.27 µM against specific cancer types such as ovarian and renal cancers .

CompoundCancer Cell LineIC50 (µM)
Compound 1OVXF 899 (Ovarian)2.76
Compound 2PXF 1752 (Renal)9.27

Antimicrobial Activity

The antimicrobial properties of oxadiazole-containing compounds have been extensively studied. For example, derivatives have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis with IC50 values significantly lower than standard antibiotics .

Enzyme Inhibition

The compound has been noted for its inhibitory effects on various enzymes. Specifically, it has shown potential as an acetylcholinesterase inhibitor which is crucial for treating neurodegenerative disorders like Alzheimer's disease .

EnzymeInhibition Activity
AcetylcholinesteraseStrong
UreaseModerate to strong

The biological activities of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The oxadiazole ring may interact with active sites of enzymes leading to inhibition.
  • Cell Cycle Disruption : Compounds in this category have been shown to interfere with cell cycle progression in cancer cells.
  • Apoptosis Induction : Some derivatives promote apoptosis in cancer cells through the activation of caspases.

Case Studies

A notable study involved the synthesis and evaluation of various oxadiazole derivatives including the target compound. The results indicated that modifications in the oxadiazole structure could lead to enhanced anticancer activity and selectivity against specific tumor types .

Example Case Study

In a comparative study of several oxadiazole derivatives:

  • Objective : To evaluate anticancer activity against a panel of human tumor cell lines.
  • Methodology : In vitro assays were conducted using MTT assays to determine cell viability.
  • Findings : Several compounds exhibited IC50 values below 10 µM across multiple cancer types.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying the tetrahydropyridine ring’s conformation and oxadiazole substitution patterns. Key signals include δ 2.4–2.6 ppm (N-CH₂) and δ 8.1–8.3 ppm (oxadiazole protons) .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 234.0984 (calculated for C₁₀H₁₄N₄O) .

How can researchers resolve contradictions in antimicrobial activity data between this compound and its structural analogs?

Advanced Research Question
Discrepancies often arise from substituent effects. For example:

  • Bioactivity assays : Compare MIC values against S. aureus (e.g., 8 µg/mL for the oxadiazole derivative vs. 32 µg/mL for the thiadiazole analog) .
  • Molecular modeling : Perform docking studies to evaluate interactions with target proteins (e.g., penicillin-binding proteins). The oxadiazole’s C3 methyl group may enhance hydrophobic interactions absent in analogs .
  • Resistance profiling : Test against multidrug-resistant strains to identify structure-activity relationships (SAR) .

What in silico methods are recommended for predicting the binding affinity of this compound to neurological targets?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina with crystal structures of acetylcholinesterase (AChE) or NMDA receptors. Focus on grid boxes centered on catalytic triads (e.g., Ser203-His447-Glu334 for AChE) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Monitor RMSD values (<2 Å indicates stable binding) .
  • Pharmacophore Modeling : Identify critical features like the oxadiazole’s N-O motif and tetrahydropyridine’s amine group using Schrödinger’s Phase .

What strategies mitigate instability of the tetrahydropyridine ring under physiological conditions?

Advanced Research Question

  • Prodrug design : Introduce ester or carbamate protections at the N1 position to prevent ring oxidation. Hydrolysis in vivo regenerates the active form .
  • Formulation : Encapsulate in PEGylated liposomes to reduce enzymatic degradation. Stability studies show a 60% increase in half-life at pH 7.4 .
  • Buffer optimization : Use ammonium acetate (pH 6.5) in assay buffers to minimize protonation-induced ring opening .

How can researchers validate the compound’s selectivity for microbial vs. mammalian targets?

Advanced Research Question

  • Cytotoxicity assays : Test on HEK293 cells using MTT. A selectivity index (SI) >10 (IC₅₀ mammalian/IC₅₀ microbial) indicates favorable selectivity .
  • Kinase profiling : Screen against a panel of 50 human kinases (e.g., EGFR, VEGFR2) to identify off-target effects. Low inhibition (<20% at 10 µM) confirms specificity .

What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

Basic Research Question

  • Intermediate stability : Oxadiazole precursors are moisture-sensitive. Use inert atmospheres (N₂/Ar) and molecular sieves during storage .
  • Yield optimization : Replace POCl₃ with polymer-supported reagents (e.g., PS-TPP) to simplify purification. Pilot-scale trials achieve 75% yield vs. 50% in small batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.